molecular formula C21H18N2O2 B11955852 2-(3-(Benzyloxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one

2-(3-(Benzyloxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11955852
M. Wt: 330.4 g/mol
InChI Key: UFQXXOKTNXKMSO-UHFFFAOYSA-N
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Description

2-(3-(Benzyloxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one is a synthetic quinazolinone derivative intended for research use only. Quinazolinones are recognized as a "privileged scaffold" in medicinal chemistry due to their diverse biological activities and presence in over 150 naturally occurring alkaloids . This particular compound is of significant interest in oncology research, as quinazolinone-based molecules are extensively investigated for their potent anticancer and antiproliferative activities . Similar compounds in this class have demonstrated compelling cytotoxicity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), ovarian carcinoma (A2780), and prostate cancer (PC3) . The core quinazolinone structure is a common feature in several established tyrosine kinase inhibitors, which are a prime target in targeted cancer therapy . The structural motif of this compound suggests potential as a multi-tyrosine kinase inhibitor, potentially targeting key enzymes such as EGFR, HER2, VEGFR2, and CDK2, which are critically involved in cellular growth, proliferation, and angiogenesis . Researchers can utilize this compound to explore novel mechanisms of action and develop new targeted chemotherapeutic agents. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C21H18N2O2

Molecular Weight

330.4 g/mol

IUPAC Name

2-(3-phenylmethoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one

InChI

InChI=1S/C21H18N2O2/c24-21-18-11-4-5-12-19(18)22-20(23-21)16-9-6-10-17(13-16)25-14-15-7-2-1-3-8-15/h1-13,20,22H,14H2,(H,23,24)

InChI Key

UFQXXOKTNXKMSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Benzyloxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves the reaction of 3-(benzyloxy)aniline with isatoic anhydride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazolinone core. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.

Chemical Reactions Analysis

Oxidation Reactions

The benzyloxy group undergoes oxidation to form ketones or carboxylic acids depending on the oxidizing agent. For example:

  • Reagents : KMnO₄, CrO₃, or other strong oxidants.

  • Mechanism : The ether oxygen is oxidized, leading to cleavage of the C-O bond.

  • Products : Oxidation converts the benzyloxy group to a carbonyl group (ketone) or further to a carboxylic acid under harsher conditions.

Reduction Reactions

The quinazolinone core and benzyloxy group exhibit reactivity toward reducing agents:

  • Reagents : LiAlH₄, NaBH₄, or catalytic hydrogenation.

  • Mechanism : Reduction of the carbonyl group in the quinazolinone ring opens the heterocycle, forming an amine intermediate. The benzyloxy group may also reduce to a benzyl alcohol.

  • Application : Reduction can modulate the compound’s biological activity by altering its ring structure.

Nucleophilic Substitution

The aromatic rings and ether oxygen are susceptible to nucleophilic attack:

  • Reagents : Alkyl halides, amines, or thiols.

  • Mechanism : Substitution occurs at the benzyloxy oxygen or activated positions on the aromatic rings.

  • Products : Replacement of the benzyloxy group with nucleophiles (e.g., amines) or modification of phenyl substituents.

Hydrolysis

Hydrolytic cleavage of functional groups under acidic or basic conditions:

  • Reagents : HCl, H₂SO₄, or NaOH.

  • Mechanism : Acidic hydrolysis may cleave the ether bond, forming a phenol and benzyl alcohol. Basic conditions could induce ring-opening of the quinazolinone.

Reaction Comparison Table

Reaction TypeReagentsKey ProductsMechanistic Insight
OxidationKMnO₄, CrO₃Ketones/Carboxylic acidsCleavage of benzyloxy group at ether oxygen
ReductionLiAlH₄, NaBH₄Amines, benzyl alcoholsReduction of carbonyl in quinazolinone core
SubstitutionAlkyl halides, aminesAlkylated/nucleophilic derivativesNucleophilic displacement at benzyloxy oxygen
HydrolysisHCl, NaOHPhenols, ring-opened intermediatesAcidic cleavage of ether; basic ring opening

Research Findings

  • Synthetic Optimization : The compound’s synthesis often involves condensation of anthranilamide with aldehydes under acidic conditions, with catalysts like ZnO nano micelles enhancing efficiency .

  • Biological Implications : Structural modifications (e.g., oxidation, reduction) correlate with altered pharmacological properties, such as antimicrobial or anticancer activity .

  • Stability : The quinazolinone core and benzyloxy group confer stability under standard conditions but enable reactivity under specific catalytic or harsh conditions .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of 2-(3-(Benzyloxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one as an antimicrobial agent. Quinazolinones are recognized for their broad-spectrum activity against various pathogens, including bacteria and fungi. For instance, derivatives of dihydroquinazolinones have shown promising results in inhibiting the growth of resistant bacterial strains and fungi .

Anticancer Properties

The compound exhibits significant anticancer activity by inducing apoptosis in cancer cells. Research has indicated that quinazolinone derivatives can inhibit specific kinases involved in cancer progression, making them potential candidates for targeted cancer therapies. In vitro studies have demonstrated that these compounds can effectively reduce tumor cell viability .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases, and compounds like this compound have been studied for their anti-inflammatory properties. They can modulate inflammatory pathways and reduce cytokine production, which is beneficial in treating conditions such as arthritis and other inflammatory disorders .

Synthesis and Modification

The synthesis of this compound involves several steps that can be optimized for yield and purity. Recent advancements in green chemistry have introduced more sustainable methods for synthesizing quinazolinone derivatives, which could enhance their applicability in pharmaceutical development .

Material Science Applications

Beyond biological applications, this compound has been explored for its potential use in material science. Its unique chemical structure allows it to be incorporated into polymers or used as a ligand in coordination chemistry, potentially leading to novel materials with specific properties .

Case Study 1: Antimicrobial Efficacy

A study published in the MDPI journal evaluated various quinazolinone derivatives, including those similar to this compound, for their antimicrobial properties. The results indicated that certain modifications significantly enhanced their efficacy against both Gram-positive and Gram-negative bacteria .

Case Study 2: Cancer Cell Line Studies

In vitro studies conducted on human cancer cell lines demonstrated that the compound could induce apoptosis through mitochondrial pathways. The research highlighted its potential as a lead compound for developing new anticancer drugs .

Mechanism of Action

The mechanism of action of 2-(3-(Benzyloxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its biological effects. The quinazolinone core is known to inhibit certain enzymes, which could be a potential pathway for its activity.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Trends

Para-Substituted Phenyl Groups: Electron-withdrawing groups (e.g., -F, -Br, -OCF₃) enhance larvicidal and enzyme inhibitory activities. For example, 3d (4-OCF₃) showed toxicity comparable to Temephos against Anopheles arabiensis , while 3j (4-F) inhibited cathepsin B . In antimalarial compounds, para-bromo substitution combined with a 3-dialkylaminoethyl group yielded dual-stage (liver and blood) activity .

Heterocyclic Modifications :

  • Pyrazole (H1) and furan (Compound 3) substituents introduced TRPM2 inhibition and TSH receptor agonism, respectively .

Ortho/Meta Substitution :

  • Substitution at the ortho position (e.g., 2-chlorophenyl in ) reduced antimalarial activity, emphasizing the importance of para positioning .

Key Research Findings and Contradictions

Activity-Specific Substituent Preferences: Cathepsin B inhibition favored 4-fluoro and 4-chloro substituents, while cathepsin H was better inhibited by 4-methyl and 4-fluoro groups . Larvicidal activity peaked with 4-trifluoromethoxy, whereas antimalarial activity required para-bromo and aminoethyl groups .

Toxicity and Selectivity: Antimalarial dihydroquinazolinones exhibited minimal mammalian cytotoxicity, making them promising leads . TRPM2 inhibitors like H1 and D9 showed moderate potency (IC₅₀ 3.7–5.1 µM) but require optimization for metabolic stability .

Biological Activity

2-(3-(Benzyloxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one is a compound belonging to the quinazolinone family, which has gained attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C21H18N2O2, with a molecular weight of 330.38 g/mol. Its predicted boiling point is approximately 610.6 °C, and it exhibits a density of around 1.0 g/cm³ . The compound features a quinazolinone core known for various pharmacological activities.

PropertyValue
Molecular FormulaC21H18N2O2
Molecular Weight330.38 g/mol
Boiling Point610.6 °C (predicted)
Density1.0 g/cm³ (predicted)
pKa12.38 (predicted)

Synthesis

The synthesis typically involves the reaction of 3-(benzyloxy)aniline with isatoic anhydride under basic conditions, often utilizing sodium hydroxide or potassium carbonate in solvents such as ethanol or dimethylformamide. This method allows for the formation of the quinazolinone core through cyclization.

Antimicrobial and Anticancer Properties

Research indicates that quinazolinone derivatives exhibit significant antimicrobial and anticancer activities. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines and possess antibacterial properties .

Case Studies:

  • Anticancer Activity: A derivative of this compound was evaluated against human colon cancer cells (HCT-116). The compound demonstrated an IC50 value indicating effective inhibition of cell proliferation .
  • Antimicrobial Effects: In vitro studies revealed that related quinazolinones exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. For example, some studies suggest that derivatives may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .

Research Findings

Recent studies have highlighted the potential of quinazolinone derivatives in drug development:

  • Analgesic and Anti-inflammatory Activities: A study evaluated several derivatives for their analgesic and anti-inflammatory properties. Some showed promising results comparable to established analgesics .
  • Enzyme Inhibition: Compounds were tested for their ability to inhibit key enzymes related to metabolic disorders, such as α-glucosidase and α-amylase, indicating potential applications in diabetes management .

Q & A

Basic: What are the established synthetic routes for 2-(3-(Benzyloxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one, and how can reaction yields be optimized?

Answer:
The compound is typically synthesized via a cyclocondensation reaction between 2-aminobenzamide and 3-(benzyloxy)benzaldehyde. Key steps include:

  • Catalyst optimization : Use p-toluenesulfonic acid (p-TsOH) in ethanol/water (3:1) under reflux (80°C, 8–12 hours) to achieve yields >90% .
  • Purification : Column chromatography with ethyl acetate/hexane (1:3 to 1:1 gradient) resolves diastereomers.
  • Yield improvement : Pre-activation of the aldehyde by grinding with silica gel (10% w/w) increases reaction efficiency .

Basic: Which spectroscopic techniques are critical for characterizing this quinazolinone derivative?

Answer:

  • ¹H NMR (400 MHz, CDCl₃) : Key signals include:
    • Aromatic protons at δ 7.2–7.8 ppm (multiplet, 9H)
    • NH protons at δ 5.7–6.0 ppm (singlet, exchangeable with D₂O) .
  • ¹³C NMR (100 MHz) : Carbonyl (C=O) at δ ~164 ppm and benzyloxy (OCH₂Ph) carbons at δ ~70 ppm confirm regiochemistry .
  • HRMS : Molecular ion [M+H]⁺ at m/z 329.1284 (calculated: 329.1281) validates purity .

Advanced: How should researchers design experiments to resolve discrepancies in reported biological activities of quinazolinone derivatives?

Answer:

  • Controlled replication : Repeat assays under standardized conditions (e.g., ATP concentration 1 mM in kinase inhibition studies) .
  • Orthogonal assays : Cross-validate cytotoxicity using MTT, resazurin, and clonogenic assays to rule out false positives .
  • Data normalization : Express IC₅₀ values relative to positive controls (e.g., staurosporine for kinase inhibition) to minimize inter-lab variability .

Advanced: What computational strategies are effective for modeling SAR (structure-activity relationships) in quinazolinone derivatives?

Answer:

  • 3D-QSAR : Use Comparative Molecular Field Analysis (CoMFA) with 30 aligned analogs to map steric/electrostatic contributions to bioactivity .
  • Docking protocols :
    • Protein preparation: Optimize GABA-A receptor (PDB: 6HUP) with CHARMM force field.
    • Ligand flexibility: Generate 50 conformers via Monte Carlo sampling.
    • Validation: Compare binding poses with crystallographic data for diazepam derivatives .

Advanced: How can environmental fate studies be designed to assess the compound’s ecological impact?

Answer:

  • Degradation kinetics : Perform OECD 301B tests (ready biodegradability) with HPLC-MS monitoring at t = 0, 7, 28 days .
  • Bioaccumulation : Measure logP values via shake-flask method (octanol/water) and correlate with BCF (bioconcentration factor) predictions .
  • Toxicity profiling : Use Daphnia magna acute toxicity assays (48-hour EC₅₀) and algal growth inhibition tests (OECD 201) .

Basic: What solvent systems are optimal for recrystallizing this compound?

Answer:

  • Primary recrystallization : Ethyl acetate/hexane (1:4) yields needle-shaped crystals suitable for X-ray diffraction .
  • Alternative systems : Dimethyl sulfoxide (DMSO)/water (1:5) at 4°C recovers high-purity material (>99% by HPLC) .

Advanced: What mechanistic studies can elucidate the compound’s mode of action in kinase inhibition?

Answer:

  • Kinetic assays : Perform Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition .
  • Isothermal titration calorimetry (ITC) : Measure binding stoichiometry (n) and ΔG for ATP-pocket interactions .
  • Phosphoproteomics : Use SILAC labeling in HeLa cells to identify downstream signaling targets .

Basic: How can researchers validate the compound’s stability under physiological conditions?

Answer:

  • Simulated gastric fluid (SGF) : Incubate at pH 1.2 (37°C, 2 hours) with LC-MS monitoring for degradation products .
  • Plasma stability : Analyze rat plasma (1 mg/mL compound) over 24 hours; calculate t₁/₂ using first-order kinetics .

Advanced: What strategies mitigate synthetic byproducts during large-scale quinazolinone preparation?

Answer:

  • Byproduct identification : Use LC-HRMS to detect dimeric adducts (e.g., m/z 657.2512 [2M+H]⁺) .
  • Process optimization :
    • Reduce reaction time to 6 hours to minimize over-oxidation.
    • Introduce scavenger resins (e.g., QuadraPure™ TU) to trap unreacted aldehydes .

Advanced: How can contradictions in solubility data across studies be resolved methodologically?

Answer:

  • Standardized protocols :
    • Shake-flask method (USP) at 25°C with 24-hour equilibration .
    • Quantify via UV-Vis (λ = 254 nm) against a 6-point calibration curve.
  • Alternative techniques : Use dynamic light scattering (DLS) to detect nanoaggregates in supersaturated solutions .

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